molecular formula C16H31N3O3 B7915366 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915366
M. Wt: 313.44 g/mol
InChI Key: YGHMRROJVSZURX-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (Ref: 10-F083311) is a carbamate derivative featuring a piperidine ring substituted with a 2-aminoacetyl group at the 3-position and an isopropylcarbamic acid tert-butyl ester moiety. This compound is structurally characterized by:

  • A piperidine core (a six-membered heterocyclic amine).
  • A 2-aminoacetyl substituent on the piperidine ring, introducing a peptide-like linkage.
  • A tert-butyl ester group, which enhances steric protection and stability under basic conditions.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-7-6-8-18(10-13)14(20)9-17/h12-13H,6-11,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHMRROJVSZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" generally involves multiple steps:

  • Synthesis of 2-Amino-acetyl piperidine intermediate.

  • Protection of amino groups using tert-butyl esters.

  • Coupling reactions to attach the isopropyl-carbamic acid group.

Industrial Production Methods: For large-scale production, the compound is synthesized using automated batch reactors to ensure precise control over reaction conditions, minimizing impurities and maximizing yield. The process typically involves:

  • Controlled addition of reagents

  • Temperature regulation

  • Efficient purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding oxides, typically using reagents like hydrogen peroxide or chromium trioxide.

  • Reduction: Reduction reactions can yield amines or alcohols, often using reagents like lithium aluminium hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can modify the ester or carbamic acid functionalities, using reagents such as halides or alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, Chromium trioxide

  • Reduction: Lithium aluminium hydride, Sodium borohydride

  • Substitution: Halides, Alcohols

Major Products:

  • Oxidation: Oxides

  • Reduction: Amines, Alcohols

  • Substitution: Substituted esters or carbamates

Scientific Research Applications

Chemistry: The compound is often used as a building block in the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.

Biology: In biological research, it may be utilized as a molecular probe to study biochemical pathways involving piperidine derivatives.

Medicine: Due to its structural similarity to other bioactive compounds, "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" is explored for potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound finds applications in the development of agrochemicals, plastics, and other industrial materials due to its unique reactivity and stability.

Mechanism of Action

The compound's mechanism of action depends on its molecular interactions with specific biological targets:

  • Molecular Targets: It may interact with enzymes, receptors, or ion channels.

  • Pathways Involved: It can affect signaling pathways by mimicking or inhibiting the action of natural ligands, leading to changes in cellular responses.

Comparison with Similar Compounds

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 864754-29-0)

Key Differences :

  • Stereochemistry : The compound is specified as the (S)-enantiomer , whereas the target molecule lacks stereochemical designation in the provided data.
  • Substitution Pattern : The acetyl group is directly attached to the piperidine ring at the 3-position, whereas the target compound has a piperidin-3-ylmethyl spacer between the ring and the acetyl group.

Implications :

  • The stereospecific (S)-configuration could influence chiral recognition in enzymatic or receptor-mediated processes.

Availability: Marketed by Parchem Chemicals under synonyms such as AM96119, indicating active commercial production .

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 110187-51-4)

Key Differences :

  • Amino Group Substituent: Features a 2-aminoethyl group instead of 2-aminoacetyl.
  • Carbamate Substituent : Replaces isopropyl with a cyclopropyl group .

Implications :

  • The ethylamine group lacks the acetyl carbonyl, reducing hydrogen-bonding capacity compared to the target compound.
  • The cyclopropyl group introduces steric rigidity and increased lipophilicity, which may enhance membrane permeability.

Availability : Available from Parchem Chemicals (CAS 110187-51-4) with ISO certification, suggesting compliance with quality standards .

(S)-tert-Butyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate

Key Differences :

  • Ring Structure : Substitutes the piperidine ring with a pyrrolidine (five-membered ring).
  • Substitution Position : The acetyl group is attached to the pyrrolidine ring at the 1-position.

Implications :

  • The pyrrolidine ring introduces greater ring strain and altered basicity compared to piperidine.

Availability: Listed with four suppliers, including synonyms like AM95846 and ZINC79409237 .

Structural and Functional Comparison Table

Compound Name Core Structure Amino Group Carbamate Substituent Key Features Availability
[Target] [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Piperidine 2-Aminoacetyl Isopropyl Methylene spacer, tert-butyl ester Discontinued
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidine 2-Aminoacetyl Isopropyl (S)-enantiomer, no methylene spacer Available
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Piperidine 2-Aminoethyl Cyclopropyl Ethylamine, rigid cyclopropyl group Available
(S)-tert-Butyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate Pyrrolidine 2-Aminoacetyl Isopropyl Five-membered ring, altered basicity Available

Biological Activity

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural features that may interact with biological targets. This article explores its biological activity, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
  • Amino-acetyl group : This functional group may enhance interaction with biological receptors or enzymes.
  • Tert-butyl ester : This moiety can influence the solubility and stability of the compound.

Molecular Formula and Weight

  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol

Pharmacological Potential

The biological activity of this compound is primarily linked to its potential as a pharmacological agent. Compounds with similar structures have been studied for their role in:

  • Enzyme inhibition : Many piperidine derivatives exhibit inhibitory effects on various enzymes, which can be critical in treating diseases such as cancer and neurodegenerative disorders.
  • Receptor modulation : The amino-acetyl group may facilitate binding to neurotransmitter receptors, potentially influencing pathways related to neurotransmission and metabolic processes.

Case Studies and Research Findings

  • Anticancer Activity
    • Recent studies have indicated that piperidine derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from piperidine have shown better efficacy than standard chemotherapy agents like bleomycin in inducing apoptosis in FaDu hypopharyngeal tumor cells .
  • Neuroprotective Effects
    • Research has highlighted the role of piperidine derivatives in Alzheimer’s disease treatment, where they demonstrated dual cholinesterase inhibition and antioxidant effects. These compounds were also found to inhibit amyloid beta aggregation, which is crucial in Alzheimer's pathology .
  • Antimicrobial Activity
    • Some derivatives have shown promising antimicrobial properties, particularly against M. tuberculosis. The minimum inhibitory concentrations (MICs) for certain piperidine derivatives were reported as low as 0.5 μg/mL against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key observations include:

  • Compounds with more saturated and three-dimensional structures tend to interact more effectively with protein binding sites.
  • Variations in functional groups significantly influence the pharmacological profile, such as receptor selectivity and enzyme inhibition potency .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-Aminoethyl)-N-isopropylcarbamic acidSimilar carbamic acid structurePotentially different receptor binding profiles
1-(2-Aminoacetyl)piperidineContains piperidine and acetyl groupsLacks ester functionality; possibly different solubility
Isopropyl carbamateCarbamate structure without piperidineSimpler structure; may exhibit different biological activity

This table illustrates variations in functional groups that may influence pharmacological properties, highlighting the uniqueness of this compound.

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